
Bis(2-(2,4-dichlorophenoxy)ethyl) phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-(2,4-dichlorophenoxy)ethyl) phosphite: is a chemical compound with the molecular formula C16H15Cl4O5P and a molecular weight of 460.073 . It is an achiral molecule, meaning it does not have any stereocenters or optical activity . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-(2,4-dichlorophenoxy)ethyl) phosphite typically involves the reaction of 2-(2,4-dichlorophenoxy)ethanol with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2C8H8Cl2O+PCl3→C16H15Cl4O5P+3HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-(2,4-dichlorophenoxy)ethyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphite group to a phosphine or phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphite group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine or phosphine oxide derivatives.
Substitution: Various substituted phosphite compounds.
Applications De Recherche Scientifique
Bis(2-(2,4-dichlorophenoxy)ethyl) phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used as an additive in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of bis(2-(2,4-dichlorophenoxy)ethyl) phosphite involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Bis(2-ethylhexyl) phosphite
- Bis(2,2,2-trifluoroethyl) phosphite
- Bis(2-chloroethyl) phosphite
Comparison: Bis(2-(2,4-dichlorophenoxy)ethyl) phosphite is unique due to its specific chemical structure, which includes two 2,4-dichlorophenoxy groups. This structure imparts distinct chemical and physical properties, such as higher stability and specific reactivity patterns, compared to other similar compounds. Its applications in various fields also highlight its versatility and importance in scientific research and industrial processes.
Propriétés
Numéro CAS |
74487-72-2 |
|---|---|
Formule moléculaire |
C16H14Cl4O5P+ |
Poids moléculaire |
459.1 g/mol |
Nom IUPAC |
bis[2-(2,4-dichlorophenoxy)ethoxy]-oxophosphanium |
InChI |
InChI=1S/C16H14Cl4O5P/c17-11-1-3-15(13(19)9-11)22-5-7-24-26(21)25-8-6-23-16-4-2-12(18)10-14(16)20/h1-4,9-10H,5-8H2/q+1 |
Clé InChI |
NLZKMLHQHSNFNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OCCO[P+](=O)OCCOC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


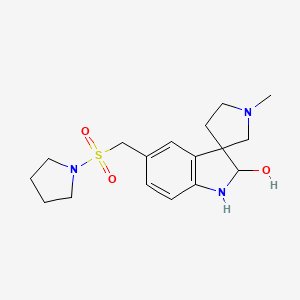
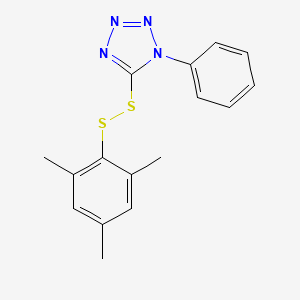
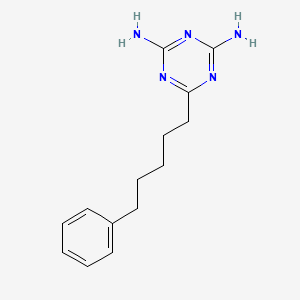

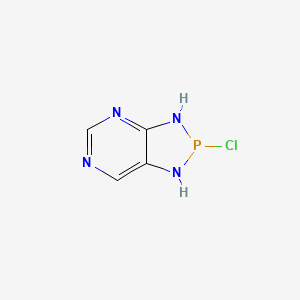
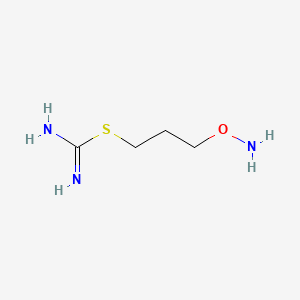
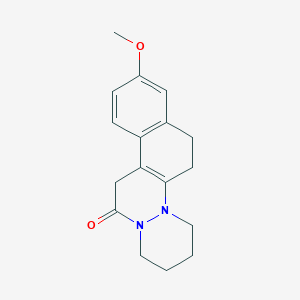

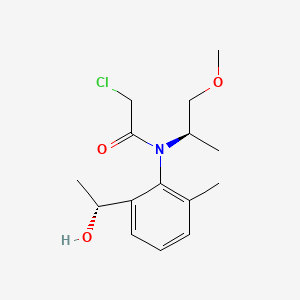


![2-cyclopropyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12794668.png)
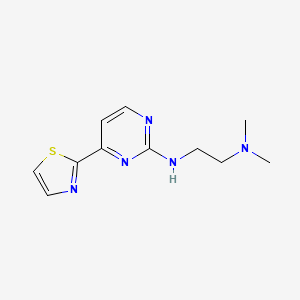
![N-[2-[bis(ethylsulfanyl)methylideneamino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B12794682.png)
